2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide
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Overview
Description
2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide is a complex organic compound that features a fluorophenyl group, a hydroxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperazine Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with piperazine under controlled conditions to form 4-(4-hydroxyphenyl)piperazine.
Introduction of the Fluorophenyl Group: The next step involves the reaction of 2-fluorobenzoyl chloride with the piperazine intermediate to introduce the fluorophenyl group.
Acetamide Formation: Finally, the reaction of the resulting compound with N,N-dimethylacetamide under appropriate conditions yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide
- 2-(2-bromophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide
Uniqueness
2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro- and bromo- counterparts.
Properties
CAS No. |
2624123-09-5 |
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Molecular Formula |
C20H24FN3O2 |
Molecular Weight |
357.4 |
Purity |
95 |
Origin of Product |
United States |
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